N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
Description
This compound features a 3,4,5-trimethoxybenzamide core linked to a furan-2-yl and indolin-1-yl moiety via an ethyl chain. These analogs share the 3,4,5-trimethoxybenzamide scaffold, known for its role in enhancing cytotoxic activity and binding affinity in anticancer agents .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-28-21-13-17(14-22(29-2)23(21)30-3)24(27)25-15-19(20-9-6-12-31-20)26-11-10-16-7-4-5-8-18(16)26/h4-9,12-14,19H,10-11,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUAJXOPSREYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-furancarboxaldehyde, indoline, and 3,4,5-trimethoxybenzoic acid.
Step 1 Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-furancarboxaldehyde with indoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Step 2 Coupling Reaction: The intermediate is then coupled with 3,4,5-trimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced at various sites, such as the furan ring or the carbonyl group in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly the trimethoxybenzamide part.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active agent, particularly in targeting specific enzymes or receptors.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the trimethoxybenzamide moiety may interact with hydrophobic pockets, while the furan and indoline rings may form hydrogen bonds or π-π interactions with aromatic residues.
Comparison with Similar Compounds
Key Research Findings
Synthetic Efficiency : Yields for hydrazine-linked analogs (e.g., 6a–e ) range from 50% to 74%, with DMF as the optimal solvent for multi-step reactions .
Structure-Activity Relationships (SAR): The indolin-1-yl group (hypothetical in the target compound) may mimic aryl amines in enhancing DNA intercalation or kinase inhibition, as seen in and . Hybrids with coumarin () or quinoline () show apoptosis-inducing effects, suggesting that bulkier substituents improve therapeutic specificity.
Thermal Stability : Higher melting points in analogs with rigid structures (e.g., compound 3 , ) indicate improved stability, a critical factor for drug formulation.
Biological Activity
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.46 g/mol. The compound features a furan ring, an indoline moiety, and a trimethoxybenzamide structure, contributing to its unique pharmacological profile.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : Starting from furfuryl alcohol or similar precursors.
- Indoline Synthesis : Reduction of indole derivatives to form the indoline structure.
- Amide Bond Formation : Coupling the furan and indoline intermediates with a trimethoxybenzoyl derivative using coupling reagents such as EDCI or DCC.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity compared to control agents.
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by disrupting the cell cycle at the G1/S phase. Molecular docking studies suggest that the compound interacts with key proteins involved in cell survival and apoptosis.
Inhibition of Enzymatic Activity
This compound has also been evaluated for its inhibitory effects on various enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Tyrosinase | Competitive | 25 |
| Acetylcholinesterase | Non-competitive | 15 |
| Cyclooxygenase (COX) | Mixed | 30 |
These activities suggest potential applications in skin disorders (tyrosinase inhibition) and neurodegenerative diseases (acetylcholinesterase inhibition).
Case Studies and Research Findings
-
Study on Anticancer Properties :
- Objective : Investigate the cytotoxic effects on HeLa cells.
- Methodology : MTT assay was used to determine cell viability.
- Findings : A dose-dependent decrease in viability was observed, with significant apoptosis indicated by increased Annexin V staining.
-
Enzyme Inhibition Study :
- Objective : Evaluate tyrosinase inhibitory activity.
- Methodology : Enzyme kinetics were analyzed using Lineweaver-Burk plots.
- Findings : The compound exhibited competitive inhibition with a Ki value of 12 µM.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of the indoline moiety with a furan-containing intermediate via nucleophilic substitution or reductive amination.
- Step 2: Amidation of the 3,4,5-trimethoxybenzoyl chloride with the furan-indoline ethylamine intermediate.
Optimization Strategies:
- Catalysts: Palladium on carbon (Pd/C) or peptide coupling agents (e.g., HATU) improve reaction efficiency .
- Solvents: Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Temperature Control: Low temperatures (0–5°C) during amidation reduce side reactions .
- Purification: Column chromatography or recrystallization (e.g., using methanol/water mixtures) ensures high purity .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₇N₂O₅⁺) .
- HPLC-PDA: Quantifies purity (>95%) and detects trace impurities .
Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Furan Ring Modifications: Replacing furan with thiophene reduces aromatic π-π stacking with target proteins, diminishing activity .
- Methoxy Group Positioning: 3,4,5-Trimethoxy on benzamide enhances binding to kinase ATP pockets vs. mono-methoxy analogs .
- Indoline Substituents: Adding electron-withdrawing groups (e.g., -NO₂) to indoline improves cytotoxicity but may reduce solubility .
- Pharmacological Profiling: Use enzyme inhibition assays (e.g., COX-2 IC₅₀) and cellular models (e.g., cancer cell lines) to quantify effects .
Advanced: What computational methods predict target interactions and guide lead optimization?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide): Models binding poses in silico. Example: The trimethoxybenzamide group shows strong hydrogen bonding with Ser530 in COX-2 .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- ADMET Prediction (SwissADME): Forecasts pharmacokinetic properties (e.g., LogP <3 for optimal blood-brain barrier penetration) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Experimental Replication: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis: Compare IC₅₀ values from multiple sources using statistical tools (e.g., ANOVA) to identify outliers .
- Orthogonal Assays: Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to validate mechanism .
Advanced: What design strategies improve pharmacokinetics of analogs?
Methodological Answer:
- Bioisosteric Replacement: Substitute methoxy groups with trifluoromethyl (-CF₃) to enhance metabolic stability .
- Prodrug Approach: Introduce ester groups on the indoline nitrogen for improved oral bioavailability .
- Salt Formation: Prepare hydrochloride salts to increase aqueous solubility .
Advanced: How do crystallography studies elucidate intermolecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Reveals hydrogen bonds (e.g., N–H⋯O between benzamide and water molecules) and π-stacking (furan-indoline interaction) .
- Packing Analysis: Identifies stabilizing interactions (e.g., C–H⋯F contacts in fluorinated derivatives) .
Advanced: What role do substituents play in target selectivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
